molecular formula C4H7ClOS B14654365 O-Ethyl chloroethanethioate CAS No. 51076-73-4

O-Ethyl chloroethanethioate

Cat. No.: B14654365
CAS No.: 51076-73-4
M. Wt: 138.62 g/mol
InChI Key: CGQQHPYLJSSOML-UHFFFAOYSA-N
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Description

O-Ethyl chloroethanethioate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Ethyl chloroethanethioate can be synthesized through the reaction of ethyl mercaptan (ethanethiol) with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3CH2SH+ClCH2COClCH3CH2SCOCH2Cl+HCl\text{CH}_3\text{CH}_2\text{SH} + \text{ClCH}_2\text{COCl} \rightarrow \text{CH}_3\text{CH}_2\text{SCOCH}_2\text{Cl} + \text{HCl} CH3​CH2​SH+ClCH2​COCl→CH3​CH2​SCOCH2​Cl+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: O-Ethyl chloroethanethioate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of various substituted thioesters.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

O-Ethyl chloroethanethioate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study enzyme mechanisms involving thioester substrates.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.

    Industrial Applications: this compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-Ethyl chloroethanethioate involves its reactivity as a thioester. The sulfur atom in the thioester group can act as a nucleophile, participating in various chemical reactions. In biological systems, thioesters are known to be involved in acyl transfer reactions, where the acyl group is transferred to nucleophilic sites on enzymes or other biomolecules.

Comparison with Similar Compounds

    Ethyl acetate: An ester with similar reactivity but contains an oxygen atom instead of sulfur.

    Methyl chloroacetate: A chloroester with a methyl group instead of an ethyl group.

    Ethyl chloroformate: Contains a chloroformate group instead of a thioester group.

Uniqueness: O-Ethyl chloroethanethioate is unique due to the presence of the sulfur atom in the thioester group, which imparts distinct chemical reactivity compared to oxygen-containing esters. This makes it particularly useful in reactions where sulfur’s nucleophilicity and ability to form stable intermediates are advantageous.

Properties

CAS No.

51076-73-4

Molecular Formula

C4H7ClOS

Molecular Weight

138.62 g/mol

IUPAC Name

O-ethyl 2-chloroethanethioate

InChI

InChI=1S/C4H7ClOS/c1-2-6-4(7)3-5/h2-3H2,1H3

InChI Key

CGQQHPYLJSSOML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)CCl

Origin of Product

United States

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